11-Octadecen-9-ynoic acid
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Overview
Description
11-Octadecen-9-ynoic acid is a natural product found in Santalum spicatum and Jodina rhombifolia with data available.
Scientific Research Applications
Chemical Derivatives and Applications
- 11-Octadecen-9-ynoic acid, derived from Sandalwood seed oil, can be epoxidized and further processed to produce various chemical derivatives with potential applications in different fields. These derivatives include anti- and syn-fluorohydrin, chloro-keto acetylene, and fluoro-allenic and chloro-allenic C(18) fatty esters, as confirmed by spectrometric and spectroscopic techniques (Lie Ken Jie et al., 2003).
Application in Coatings
- Partially or fully biosourced (co)polyamides have been synthesized using 11-Octadecen-9-ynoic acid and related compounds. These polymers exhibit low glass transition and melting temperatures and can be used as bio-based UV powder coatings for heat-sensitive substrates (Rejaibi et al., 2015).
Novel Azido Fatty Acid Ester Derivatives
- Methyl octadec-11Z-en-9-ynoate, a derivative of 11-Octadecen-9-ynoic acid, can be used to produce various azido fatty acid ester derivatives, expanding its potential applications in organic synthesis and materials science (Lie Ken Jie & Alam, 2001).
Flavor and Aroma Contribution
- 11-Octadecen-9-ynoic acid and its derivatives contribute significantly to the flavor and aroma profiles of certain foods. They are identified in chanterelles and have taste-modulating properties, suggesting their potential use in the food industry (Mittermeier et al., 2018).
Anti-Trypanosomal Effects
- Compounds derived from 11-Octadecen-9-ynoic acid show potential anti-Trypanosoma cruzi effects. They might be valuable in developing new treatments for diseases like Chagas disease (Londero et al., 2018).
properties
Product Name |
11-Octadecen-9-ynoic acid |
---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
octadec-11-en-9-ynoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,11-17H2,1H3,(H,19,20) |
InChI Key |
VENIIVIRETXKSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CC#CCCCCCCCC(=O)O |
synonyms |
11-octadecen-9-ynoic acid santalbic acid ximenynic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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